molecular formula C23H21N3O3 B2730867 N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide CAS No. 1797961-42-2

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide

Cat. No.: B2730867
CAS No.: 1797961-42-2
M. Wt: 387.439
InChI Key: RUVRLPCNDJQNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide (CAS# 1797961-42-2) is a synthetic small molecule with a molecular formula of C23H21N3O3 and a molecular weight of 387.43 g/mol . This compound is of significant interest in oncology research, particularly in the study of Acute Myeloid Leukemia (AML). It functions as a potent and balanced inhibitor of FMS-like tyrosine kinase 3 (FLT3), including the internal tandem duplication (ITD) mutant and clinically relevant secondary mutants such as FLT3-ITD/D835Y and FLT3-ITD/F691L . Activating FLT3 mutations are detected in approximately 30% of newly diagnosed AML cases and are associated with poor prognosis, making this kinase an attractive therapeutic target . The compound's core structure is based on an imidazo[1,2-a]pyridine scaffold, which is known to bind effectively to the hinge region of the FLT3 kinase domain . Its key research value lies in its ability to potentially overcome drug resistance. Second-generation FLT3 inhibitors like gilteritinib (a type I inhibitor) see their efficacy diminished by the F691L "gatekeeper" mutation due to steric clash, while quizartinib (a type II inhibitor) is highly resistant to the D835Y mutation . This compound demonstrates a more balanced inhibition profile against these resistant mutants, maintaining potent activity where other inhibitors fail . In vitro cell viability and western blot analyses have validated its inhibitory effects on FLT3 signaling pathways, with no observed non-specific cytotoxicity in cell lines lacking FLT3 mutations, indicating a selective mechanism of action . Molecular docking studies suggest that its retained potency against the FLT3-ITD/F691L mutant may be due to its ability to adopt different binding conformations within the kinase domain . Researchers can utilize this compound as a chemical tool to probe FLT3-driven oncogenesis and as a promising lead for the development of novel therapies for both primary and relapsed/refractory AML. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-28-20-12-8-11-19(22(20)29-2)23(27)26(17-9-4-3-5-10-17)16-18-15-24-21-13-6-7-14-25(18)21/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVRLPCNDJQNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 2-aminopyridine with an appropriate ketone to form the imidazo[1,2-a]pyridine core. This can be achieved through a copper(I)-catalyzed aerobic oxidative coupling reaction . The resulting imidazo[1,2-a]pyridine intermediate is then subjected to further functionalization to introduce the benzamide and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under appropriate solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. These derivatives have been investigated for their potential in treating conditions such as cancer, autoimmune diseases, and inflammation. The specific compound has been noted for its inhibitory effects on Bruton's tyrosine kinase (Btk), a target implicated in B-cell malignancies and autoimmune disorders. Inhibitors of Btk are being developed to modulate aberrant B-cell activation, making this compound relevant for therapeutic strategies against diseases like rheumatoid arthritis and certain leukemias .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have shown promise in anticancer research. Studies indicate that modifications to the imidazo[1,2-a]pyridine core can enhance potency and selectivity toward cancer cell lines. For instance, compounds that target specific kinases involved in cancer signaling pathways have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The structure of N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide suggests it may interact effectively with such targets due to its unique molecular architecture .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of specific substituents into the imidazo[1,2-a]pyridine scaffold can lead to enhanced antimicrobial efficacy. The compound in focus may be explored for its ability to inhibit microbial growth through mechanisms involving disruption of cellular processes or interference with metabolic pathways .

Synthetic Methodologies

The synthesis of this compound involves several key steps that can be optimized for yield and purity:

  • Starting Materials : The synthesis typically starts with readily available imidazo[1,2-a]pyridine derivatives and appropriate benzamide precursors.
  • Reaction Conditions : Various coupling reactions can be employed to form the desired amide bond. Conditions such as temperature, solvent choice (e.g., DMSO or DMF), and catalysts (e.g., coupling reagents like EDC or HATU) play crucial roles in achieving high yields.
  • Purification Techniques : Post-synthesis purification often involves column chromatography or recrystallization to isolate the final product with high purity.
  • Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry, and infrared spectroscopy to confirm its structure and assess purity levels .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1 : A study demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold resulted in compounds with significant Btk inhibition activity. This highlights the potential for this compound as a lead compound in drug development targeting autoimmune diseases.
  • Case Study 2 : Another investigation focused on the antimicrobial properties of related imidazo derivatives found that certain structural modifications led to enhanced efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to specific receptors, leading to downstream effects that contribute to its biological activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Moiety

The benzamide group’s substitution pattern significantly influences physicochemical and pharmacological properties. Key comparisons include:

Compound Name Substituents on Benzamide Key Features Reference
Target Compound 2,3-Dimethoxy, N-phenyl Enhanced lipophilicity; potential for π-π stacking interactions due to methoxy groups
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide (cpd S8) 4-Chloro, N-methyl Chlorine atom increases electronegativity and may improve target binding; methyl group reduces steric hindrance
3-Fluoro-N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide 3-Fluoro, N-phenyl Fluorine’s electron-withdrawing effect enhances metabolic stability; comparable phenyl group
N-[3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl]benzamide 8-Bromo, 4-Fluoro Bromine facilitates further functionalization (e.g., cross-coupling); fluorine improves bioavailability

Key Observations :

  • N-Methyl substitution (cpd S4) reduces hydrogen-bonding capacity but improves membrane permeability .

Variations in the Imidazo[1,2-a]pyridine Core

Modifications to the imidazo[1,2-a]pyridine ring impact synthetic routes and bioactivity:

Compound Name Imidazo[1,2-a]pyridine Substitution Synthesis Highlights Reference
Target Compound 3-Methylene linkage to benzamide Likely synthesized via nucleophilic substitution or coupling reactions
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) 2,6-Disubstituted with phenethyl and dimethoxyphenyl Palladium-catalyzed Sonogashira coupling; microwave-assisted synthesis
Imidazo[1,2-a]pyrimidine-Schiff base derivatives Pyrimidine instead of pyridine One-pot multi-component synthesis; quantum chemical studies reveal enhanced planarity

Key Observations :

  • 2,6-Disubstituted derivatives (e.g., compound 24) demonstrate improved synthetic yields (≥70%) via palladium catalysis .
  • Replacing pyridine with pyrimidine (imidazo[1,2-a]pyrimidine) introduces additional nitrogen atoms, altering electronic properties and binding modes .

Pharmacological and Physicochemical Properties

  • Cpds S8 and 3-Fluoro derivatives : Exhibit moderate to high metabolic stability in hepatic microsome assays, attributed to halogen substituents .
  • 2,6-Disubstituted imidazo[1,2-a]pyridines: Demonstrate nanomolar affinity for kinase targets (e.g., JAK2) due to optimized steric and electronic profiles .
  • Imidazo[1,2-a]pyrimidines : Show antiviral activity against RNA viruses, linked to their planar structure and hydrogen-bonding capacity .

Notes

  • Limitations : Pharmacokinetic data (e.g., ADME) for the target compound are absent in the provided evidence.
  • Future Directions : Comparative studies on halogenated vs. methoxy-substituted benzamides could clarify structure-activity relationships.

Biological Activity

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide is a compound that belongs to the class of imidazopyridine derivatives. This class has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity of this specific compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core linked to a benzamide moiety, with methoxy groups that enhance its solubility and reactivity. The chemical structure can be represented as follows:

N imidazo 1 2 a pyridin 3 ylmethyl 2 3 dimethoxy N phenylbenzamide\text{N imidazo 1 2 a pyridin 3 ylmethyl 2 3 dimethoxy N phenylbenzamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. These interactions can lead to:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases that are crucial for cancer cell proliferation and survival. For instance, related compounds in the imidazopyridine class have demonstrated inhibitory effects against kinases such as Akt and ALK with IC50 values in the nanomolar range .
  • Modulation of Inflammatory Responses : The presence of methoxy groups in the structure may enhance its ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies:

  • Antitumor Activity : In vitro studies have indicated that similar imidazopyridine derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves cell cycle arrest and induction of pro-apoptotic factors .
  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against various microbial strains, suggesting potential applications in treating infections caused by resistant bacteria .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. This effect is hypothesized to be due to their ability to modulate GABAergic receptors and reduce oxidative stress .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of an imidazopyridine derivative similar to this compound on human cancer cell lines. The results indicated significant growth inhibition with an IC50 value of approximately 10 µM for MCF7 cells. The study also noted that combination therapy with doxorubicin enhanced the overall cytotoxicity .

Case Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory properties of related compounds in animal models. The findings suggested that these compounds could significantly reduce markers of inflammation (e.g., TNF-alpha and IL-6) when administered at doses ranging from 5 to 20 mg/kg body weight .

Data Summary Table

Activity IC50 Value Cell Line/Model Reference
Antitumor (MCF7)~10 µMBreast Cancer
Antitumor (HeLa)~11 µMCervical Cancer
Anti-inflammatory5 - 20 mg/kgMurine Model
AntimicrobialVariesVarious Microbial Strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.